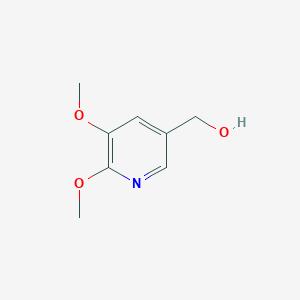

(5,6-Dimethoxypyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5,6-dimethoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVYXUFPTQJWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673843 | |

| Record name | (5,6-Dimethoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-89-6 | |

| Record name | (5,6-Dimethoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Pyridines

An In-depth Technical Guide to (5,6-Dimethoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. It delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Among them, the pyridine scaffold is particularly prominent due to its presence in numerous approved drugs and its versatile chemical nature, which allows for diverse functionalization. This compound (Figure 1) is a valuable intermediate, offering multiple points for chemical modification. The presence of two electron-donating methoxy groups, a reactive primary alcohol, and the pyridine nitrogen atom makes it a strategic synthon for constructing complex molecular architectures in drug discovery programs. This guide aims to serve as a detailed resource for scientists looking to utilize this compound in their research.

Figure 1: Chemical Structure of this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's basic properties are fundamental for any experimental work. The key identifiers and properties of this compound are summarized in Table 1. The compound is supplied as a solid and should be stored at room temperature.[3]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 1138443-89-6 | [4] |

| Molecular Formula | C₈H₁₁NO₃ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Appearance | Solid | |

| SMILES | COc1cc(CO)cnc1OC | |

| InChI | 1S/C8H11NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Storage Class | 11 - Combustible Solids |

Note: This product is typically supplied for early discovery research, and comprehensive analytical data may not be provided by all vendors. Buyers are responsible for confirming identity and purity.[5]

Synthesis and Purification

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of Methyl 5,6-Dimethoxynicotinate

This protocol describes the reduction of the methyl ester precursor to the target alcohol. The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is crucial for the efficient reduction of the ester functionality without affecting the pyridine ring or methoxy groups under standard conditions.

Disclaimer: This is a proposed protocol based on standard chemical transformations. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

Step 1: Setup

-

Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

Step 2: Reaction

-

Dissolve Methyl 5,6-Dimethoxynicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The causality for this slow, cooled addition is to control the highly exothermic reaction between the hydride and the ester, preventing dangerous temperature spikes and side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction cautiously by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Spectroscopic and Analytical Characterization

While experimental spectra are not widely published, a combination of predicted data and structural analysis allows for confident characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values can further aid in identification, especially in complex mixtures.

Table 2: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.08118 | 132.9 |

| [M+Na]⁺ | 192.06312 | 142.1 |

| [M+K]⁺ | 208.03706 | 141.0 |

| [M-H]⁻ | 168.06662 | 134.4 |

| Data sourced from PubChemLite. These values are calculated and should be confirmed by experimental analysis. |

Predicted NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. Based on the structure, the following signals can be predicted:

-

¹H NMR (predicted):

-

~8.1 ppm (s, 1H): Proton at C2 of the pyridine ring. Singlet due to no adjacent protons. Shifted downfield by the adjacent nitrogen.

-

~7.4 ppm (s, 1H): Proton at C4 of the pyridine ring. Singlet due to no adjacent protons.

-

~4.6 ppm (s, 2H): Methylene protons (-CH₂OH). Appears as a singlet, though it may show coupling to the hydroxyl proton if exchange is slow.

-

~3.9 ppm (s, 3H): Methoxy protons (-OCH₃) at C6.

-

~3.8 ppm (s, 3H): Methoxy protons (-OCH₃) at C5.

-

Variable ppm (br s, 1H): Hydroxyl proton (-OH). Chemical shift and multiplicity are dependent on solvent, concentration, and temperature.

-

-

¹³C NMR (predicted):

-

Signals for 8 distinct carbon atoms are expected.

-

~155-165 ppm: C6 and C5 bearing the methoxy groups.

-

~140-150 ppm: C2 of the pyridine ring.

-

~130-140 ppm: C3 (quaternary) and C4.

-

~60-65 ppm: Methylene carbon (-CH₂OH).

-

~55-60 ppm: Two distinct methoxy carbons (-OCH₃).

-

Chemical Reactivity and Synthetic Potential

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

Figure 3: Reactivity map illustrating the key synthetic transformations.

-

Reactions at the Hydroxymethyl Group: The primary alcohol is a versatile handle. It can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid is also possible. Conversion to a good leaving group, such as a tosylate or a halide (e.g., using thionyl chloride), transforms the site into an electrophilic center, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.

-

Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. The pyridine ring itself can undergo electrophilic aromatic substitution. The two methoxy groups are strongly activating and ortho-, para-directing. Given their positions at C5 and C6, they strongly activate the C4 position towards electrophilic attack (e.g., halogenation, nitration), making it the most probable site for substitution.

Safety, Handling, and Storage

As a combustible solid, this compound should be handled with standard laboratory precautions.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Aladdin Scientific. (5, 6-Dimethoxypyridin-3-yl)methanol, 1 gram. [Link]

-

PubChemLite. This compound (C8H11NO3). [Link]

-

PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. [Link]

-

Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

-

Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

Aladdin Scientific. (5, 6-Dimethoxypyridin-3-yl)methanol. [Link]

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound AldrichCPR 1138443-89-6 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to (5,6-Dimethoxypyridin-3-yl)methanol (CAS 1138443-89-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5,6-Dimethoxypyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.

Introduction: The Strategic Value of the Dimethoxypyridine Scaffold

Substituted pyridines are a cornerstone of modern drug discovery, appearing in a vast array of approved pharmaceuticals.[1][2][3] The pyridine ring system, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The introduction of methoxy groups, as seen in this compound, can significantly modulate these properties. The electron-donating nature of the methoxy groups increases the electron density of the pyridine ring, influencing its reactivity and potential interactions with biological targets. Furthermore, the methoxy groups can serve as metabolic "soft spots" or as handles for further chemical modification. The primary alcohol functionality at the 3-position provides a versatile point for derivatization, making this molecule an attractive starting material for the synthesis of more complex bioactive molecules.[4][5]

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 1138443-89-6 | [6] |

| Molecular Formula | C₈H₁₁NO₃ | [7] |

| Molecular Weight | 169.18 g/mol | [7] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | General chemical principles |

| InChI | 1S/C8H11NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 | [6] |

| InChI Key | KIVYXUFPTQJWKK-UHFFFAOYSA-N | [6] |

| SMILES | COc1cc(CO)cnc1OC | [6] |

Synthesis and Purification: Crafting the Building Block

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature, a plausible and efficient synthetic route involves the reduction of the corresponding carboxylic acid or its ester, 5,6-dimethoxynicotinic acid or methyl 5,6-dimethoxynicotinate. This transformation is a fundamental reaction in organic synthesis.

Proposed Synthetic Pathway: Reduction of a Nicotinic Acid Derivative

The reduction of a carboxylic acid or ester to a primary alcohol is a common and reliable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride in the presence of a Lewis acid can be employed.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Reduction

The following is a generalized, self-validating protocol for the reduction of a nicotinic acid derivative. Note: This procedure should be adapted and optimized based on the specific starting material and laboratory conditions.

Step 1: Reaction Setup

-

A dry, inert atmosphere (e.g., nitrogen or argon) is crucial, especially when using reactive hydrides like LiAlH₄.

-

An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled.

-

The flask is charged with a solution of the reducing agent (e.g., LiAlH₄) in an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

Step 2: Addition of the Starting Material

-

The 5,6-dimethoxynicotinic acid derivative is dissolved in the same anhydrous solvent.

-

This solution is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

Step 3: Reaction Monitoring and Quenching

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[8]

-

Upon completion, the reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This procedure is critical for safely decomposing the excess reducing agent and forming a granular precipitate of aluminum salts.

Step 4: Work-up and Isolation

-

The resulting slurry is filtered, and the solid residue is washed thoroughly with the reaction solvent.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude this compound can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization from a suitable solvent system.[9]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections describe the predicted spectroscopic data for this compound based on the analysis of similar structures.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 | s | 1H | H-2 |

| ~7.4 | s | 1H | H-4 |

| ~4.7 | s | 2H | -CH₂OH |

| ~4.0 | s | 3H | 6-OCH₃ |

| ~3.9 | s | 3H | 5-OCH₃ |

| ~2.5 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C-6 |

| ~148 | C-5 |

| ~140 | C-2 |

| ~130 | C-3 |

| ~110 | C-4 |

| ~63 | -CH₂OH |

| ~56 | 6-OCH₃ |

| ~55 | 5-OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is expected to show a molecular ion peak ([M]⁺) at m/z = 169. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z = 152, or the loss of the entire hydroxymethyl group (•CH₂OH) to give a fragment at m/z = 138. The fragmentation of benzyl alcohol derivatives is a well-understood process that can aid in spectral interpretation.[9][13][14]

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1250-1000 | C-O stretch | Alcohol and Methoxy |

The analysis of IR spectra of various pyridine derivatives provides a solid basis for these predictions.[6][7][15][16][17]

Applications and Research Directions: A Versatile Synthetic Intermediate

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of bioactive molecules, particularly in the field of medicinal chemistry.

Role in Drug Discovery

The dimethoxypyridine scaffold is present in a number of compounds with demonstrated biological activity, including kinase inhibitors.[18][19][20][21] The primary alcohol of this compound can be readily oxidized to an aldehyde for use in reductive amination reactions or converted to a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities.

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. orgchemres.org [orgchemres.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US4595765A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. One moment, please... [chemistrysteps.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iris.uniroma1.it [iris.uniroma1.it]

- 21. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (5,6-Dimethoxypyyridin-3-yl)methanol for Advanced Research Applications

Executive Summary: This document provides a detailed technical overview of (5,6-Dimethoxypyridin-3-yl)methanol, a key heterocyclic building block for research and development, particularly in the field of medicinal chemistry. The core focus is its molecular weight, supplemented by in-depth information on its chemical properties, a representative synthetic pathway, analytical validation methods, and its applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the compound's utility and handling.

Core Molecular Profile

This compound is a substituted pyridine derivative recognized for its role as a versatile intermediate in organic synthesis. The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy and methanol substituents on this particular scaffold provide multiple reactive sites for further chemical modification, making it a valuable starting material for creating diverse chemical libraries.

The precise molecular weight is a critical parameter for any chemical synthesis, directly impacting reaction stoichiometry, yield calculations, and analytical characterization.

Chemical Structure:

(A 2D representation of the this compound structure)

All quantitative data and key identifiers for this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.18 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| CAS Number | 1138443-89-6 | [1] |

| Physical Form | Solid | |

| IUPAC Name | (5,6-dimethoxy-3-pyridinyl)methanol | [4] |

| SMILES String | COc1cc(CO)cnc1OC |

| InChI Key | KIVYXUFPTQJWKK-UHFFFAOYSA-N | |

Synthesis and Purification

The synthesis of substituted pyridine alcohols like this compound is a foundational process in medicinal chemistry. The causality behind a chosen synthetic route often involves balancing factors like the availability of starting materials, reaction yield, purity of the final product, and scalability. A common and logical approach is the reduction of a more oxidized precursor, such as an ester or an aldehyde. This method is favored for its high efficiency and the relative stability of the resulting alcohol.

The following diagram and protocol describe a representative workflow for the synthesis and subsequent purification of the target molecule.

Caption: Representative workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Ester Reduction

This protocol is a self-validating system; successful isolation of the product with the correct spectral data confirms the efficacy of the procedure.

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5,6-dimethoxynicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reduction reaction and prevent side-product formation.

-

Reduction: Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in THF, to the stirred solution. The slow addition maintains temperature control.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution and then more water, while maintaining cooling in an ice bath. This procedure is designed to safely neutralize the reactive reducing agent and precipitate aluminum salts.

-

Filtration & Extraction: Filter the resulting slurry through a pad of celite, washing the filter cake with ethyl acetate. Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach using various spectroscopic techniques ensures the highest degree of confidence in the material's quality.

Caption: A standard analytical workflow for the quality control of a synthesized chemical entity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.[5] For this compound, one would expect to see characteristic signals for the two aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ group, and two distinct singlets for the two methoxy groups.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[5] Predicted mass spectrometry data for various adducts are crucial for interpreting results.[4]

Table 2: Predicted Mass Spectrometry Data for C₈H₁₁NO₃

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 170.08118 |

| [M+Na]⁺ | 192.06312 |

| [M-H]⁻ | 168.06662 |

(Data sourced from predictive models.)[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[6] The spectrum for this compound would be expected to show a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), peaks around 2850-3000 cm⁻¹ (C-H stretches), and characteristic bands for the aromatic ring and C-O ether linkages.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, typically aiming for a purity level of >95% for research applications.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds containing a pyridine ring are ubiquitous in pharmaceuticals, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] this compound serves as a "privileged scaffold," a molecular framework that is amenable to chemical modifications to generate a library of compounds for biological screening.

The primary alcohol functional group is a versatile handle for various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. The dimethoxy-substituted pyridine core itself is a feature found in numerous biologically active molecules.

Caption: The progression from a chemical building block to a potential drug candidate in discovery research.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the chemical.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust or vapors and prevent contact with skin and eyes.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry place.[14] The compound is classified under Storage Class 11 (Combustible Solids).[2] It should be stored at room temperature.[1]

-

First Aid Measures:

In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[11]

References

- This compound, 1 gram. Google Search.

- This compound AldrichCPR 1138443-89-6. Sigma-Aldrich.

- (5,6-Dimethoxypyridin-2-yl)methanol AldrichCPR 59081-38-8. Sigma-Aldrich.

- This compound. BLD Pharm.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed.

- Safety Data Sheet. Sigma-Aldrich.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- 5-(6-Methoxypyridin-3-yl)pyrimidine | C10H9N3O. PubChem.

- A Brief View on Pyridine Compounds. Open Access Journals.

- (2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanol. BLD Pharm.

- This compound (C8H11NO3). PubChemLite.

- Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H- Pyrazolo. Technical Disclosure Commons.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Ajeee.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSRR.

- MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. Capot Chemical.

- Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. ACS Publications.

- Safety Data Sheet: Methanol. Carl ROTH.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.

- Methanol Safety Data Sheet. GAC.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (5,6-Dimethoxypyridin-2-yl)methanol AldrichCPR 59081-38-8 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE [ajeee.co.in]

- 7. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. capotchem.com [capotchem.com]

- 12. methanex.com [methanex.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. opcw.org [opcw.org]

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of (5,6-Dimethoxypyridin-3-yl)methanol

Introduction: The Central Role of Pyridyl Aldehydes in Modern Drug Discovery

Pyridyl aldehydes are a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Their inherent chemical reactivity and the ability of the pyridine nitrogen to engage in crucial hydrogen bonding interactions make them invaluable synthons in medicinal chemistry. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Specifically, substituted pyridyl aldehydes, such as (5,6-Dimethoxypyridin-3-yl)aldehyde, are key intermediates in the development of novel therapeutics targeting a range of diseases. The electron-donating methoxy groups on the pyridine ring in our target molecule increase its electron density, which can influence the reactivity of both the ring and the aldehyde, a critical consideration in the selection of an appropriate synthetic strategy.

This guide provides a detailed technical overview and validated protocols for the selective oxidation of (5,6-dimethoxypyridin-3-yl)methanol to its corresponding aldehyde. We will delve into the mechanistic underpinnings of two highly effective and field-proven oxidation methodologies: the use of activated manganese dioxide (MnO₂) for a robust, heterogeneous oxidation, and the Dess-Martin Periodinane (DMP) for a mild, high-yielding homogeneous conversion. The choice between these methods will depend on factors such as scale, available laboratory equipment, and tolerance of downstream steps to trace impurities.

Chemical Transformation and Mechanistic Considerations

The primary challenge in the oxidation of primary alcohols to aldehydes is preventing over-oxidation to the corresponding carboxylic acid. This is particularly pertinent for electron-rich heteroaromatic systems where the aldehyde product can be more susceptible to further oxidation. The methods detailed herein are chosen for their high selectivity for aldehyde formation.

Manganese Dioxide (MnO₂): A Heterogeneous Workhorse

Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols, a category that includes pyridyl methanols. The reaction occurs on the surface of the solid MnO₂, and its efficacy is highly dependent on the activation method of the reagent. The mechanism is believed to involve the adsorption of the alcohol onto the MnO₂ surface, followed by a radical or concerted process that abstracts a hydrogen from the carbinol carbon, leading to the formation of the aldehyde and manganese(II) oxide. The heterogeneous nature of this reaction simplifies work-up, as the manganese byproducts can be removed by simple filtration.

Dess-Martin Periodinane (DMP): Precision and Mildness

The Dess-Martin Periodinane is a hypervalent iodine compound that offers a very mild and highly selective method for oxidizing primary alcohols to aldehydes. The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of sensitive functional groups.[1][2] The mechanism involves the formation of a periodinane ester intermediate, followed by an intramolecular elimination facilitated by the acetate ligand, which acts as a base to abstract the proton from the carbinol carbon. This concerted mechanism ensures rapid and clean conversion with minimal side products.[2]

Experimental Protocols

Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol is well-suited for medium to large-scale synthesis where cost and ease of work-up are primary considerations. The quality of the MnO₂ is paramount for the success of this reaction.

Materials and Reagents:

-

This compound

-

Activated Manganese Dioxide (MnO₂) (commercially available, activated, or freshly prepared)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for elevated temperatures)

-

Buchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of starting material) in a round-bottom flask, add activated manganese dioxide (MnO₂) (5-10 eq by weight).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-48 hours. Gentle heating to reflux may be employed to accelerate the reaction if necessary.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Self-Validation and Causality:

-

Excess MnO₂: A large excess of MnO₂ is used to ensure the reaction goes to completion, as the activity of the reagent can vary.[3]

-

Anhydrous Conditions: While not as critical as in other oxidations, using an anhydrous solvent minimizes potential side reactions.

-

Celite® Filtration: This is a crucial step to efficiently remove the fine black powder of MnO₂ and manganese byproducts, preventing contamination of the final product.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

This protocol is ideal for small to medium-scale reactions where high yield and purity are critical, and for substrates with sensitive functional groups.

Materials and Reagents:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts dissolve.

-

Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product is often very pure, but can be further purified by silica gel chromatography if necessary.

Self-Validation and Causality:

-

Stoichiometry of DMP: A slight excess of DMP ensures complete conversion of the starting material.

-

Quenching with Thiosulfate: Sodium thiosulfate is used to reduce any unreacted DMP and the iodinane byproduct, facilitating their removal during the aqueous work-up.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes the acetic acid generated during the reaction, which is crucial if the product is acid-sensitive.[1]

Data Presentation and Comparison

| Parameter | Protocol 1: MnO₂ Oxidation | Protocol 2: Dess-Martin Periodinane (DMP) Oxidation |

| Reagent Stoichiometry | 5-10 eq (by weight) | 1.1-1.5 eq (molar) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Room Temperature to Reflux | Room Temperature |

| Reaction Time | 12-48 hours | 1-3 hours |

| Work-up | Filtration | Aqueous Extraction |

| Typical Yields | 70-90% | >90% |

| Advantages | Cost-effective for large scale, simple filtration work-up | Mild conditions, high yields, fast reaction times, broad functional group tolerance |

| Disadvantages | Long reaction times, large excess of reagent needed, variable reactivity of MnO₂ | Higher cost of reagent, requires aqueous work-up |

Visualizations

Experimental Workflow: MnO₂ Oxidation

Caption: Workflow for the MnO₂ oxidation of this compound.

Experimental Workflow: Dess-Martin Periodinane (DMP) Oxidation

Caption: Workflow for the DMP oxidation of this compound.

References

-

Parikh, J. R.; Doering, W. v. E. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. ([Link])

-

Blackburn, L.; Taylor, R. J. K. Org. Lett.2001 , 3 (11), 1637–1639. ([Link])

-

Vinoth, P.; Karuppasamy, M.; Gupta, A.; Nagarajan, S.; Sridharan, V. Tetrahedron2023 , 138, 133405. ([Link])

-

Manganese(IV) oxide. Common Organic Chemistry. ([Link])

-

DMSO – Pyridine-SO3 (Parikh-Doering). Organic Process Research & Development. ([Link])

-

Oxidation of Aromatic Alcohols with Manganese Dioxide. ACS Publications. ([Link])

-

Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. ([Link])

-

Liu, X.; et al. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules2023 , 28 (22), 7586. ([Link])

- Process for the production of pyridine aldehydes.

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. ([Link])

-

Dess–Martin oxidation. Wikipedia. ([Link])

-

Overoxidation in TEMPO-catalyzed oxidations. Chemistry – A European Journal. ([Link])

-

MnO2 Activation/Preparation for Alcohol Oxidation?. Reddit. ([Link])

-

Manganese Dioxide, MnO2. Organic Process Research & Development. ([Link])

-

Dess-Martin-Periodinane oxidation. YouTube. ([Link])

-

Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc. ([Link])

-

Swern Oxidation. Master Organic Chemistry. ([Link])

Sources

Strategic Protection of the Primary Alcohol in (5,6-Dimethoxypyridin-3-yl)methanol: A Guide for Synthetic Chemists

In the intricate landscape of pharmaceutical and materials science, the precise chemical modification of heterocyclic scaffolds is paramount. (5,6-Dimethoxypyridin-3-yl)methanol is a valuable building block, featuring a primary alcohol poised for diverse synthetic transformations. However, the inherent reactivity of this hydroxyl group, coupled with the electronic nature of the dimethoxypyridine core, necessitates a carefully considered protecting group strategy to achieve desired chemical outcomes. This application note provides a comprehensive guide to the selection, implementation, and removal of suitable protecting groups for the primary alcohol of this compound, ensuring chemoselectivity and high yields in complex synthetic pathways.

The choice of a protecting group is not a trivial decision; it must be robust enough to withstand subsequent reaction conditions while being amenable to selective cleavage without compromising the integrity of the core structure.[1] The presence of the basic pyridine nitrogen and the electron-rich methoxy groups in this compound introduces specific challenges and considerations that will be addressed herein.

Key Considerations for Protecting this compound

Before delving into specific protocols, it is crucial to analyze the substrate's unique chemical personality. The interplay of its functional groups dictates the optimal protecting group strategy.

-

The Primary Alcohol: As the target for protection, its unhindered nature allows for ready reaction with a variety of protecting group reagents.

-

The Pyridine Nitrogen: Its basicity (pKa of the pyridinium ion is ~5.2) can lead to unwanted side reactions with acidic reagents or catalysts. It can also act as a ligand, potentially poisoning certain metal catalysts, a critical consideration for deprotection steps like hydrogenolysis.

-

The Methoxy Groups: These electron-donating groups increase the electron density of the pyridine ring, potentially influencing its reactivity in subsequent synthetic steps. They are generally stable to a wide range of conditions but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

A successful protection strategy hinges on the principle of orthogonality , where each protecting group in a molecule can be removed under a specific set of conditions without affecting the others.[2][3] This is particularly important in multi-step syntheses.

Recommended Protecting Group Strategies

Based on a thorough evaluation of the substrate's characteristics, we recommend three primary classes of protecting groups: Silyl Ethers, Benzyl Ethers, and Esters. The choice among these will depend on the planned synthetic route and the required stability profile.

Silyl Ethers: Versatility and Mild Deprotection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[4] For this compound, sterically hindered silyl ethers are particularly advantageous.

2.1.1. tert-Butyldimethylsilyl (TBS/TBDMS) Ether

The tert-butyldimethylsilyl group is a workhorse in organic synthesis, offering a good balance of stability and ease of removal.[5] It is stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing and reducing agents.

Figure 1: General workflow for TBS protection and deprotection.

Protocol 1: Protection with tert-Butyldimethylsilyl Chloride (TBSCl)

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the alcohol and as a nucleophilic catalyst to form a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[6]

-

DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.[7]

Protocol 2: Deprotection of the TBS Ether

-

Fluoride-Mediated Cleavage:

-

Dissolve the TBS-protected compound (1.0 eq) in tetrahydrofuran (THF, ~0.2 M).

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

-

Stir at room temperature and monitor the reaction by TLC. Deprotection is usually complete within 1-3 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

-

-

Acid-Catalyzed Cleavage:

-

For substrates sensitive to fluoride ions but stable to mild acid, dissolve the TBS-protected compound in a mixture of acetic acid and water (e.g., 3:1 v/v).[6]

-

Stir at room temperature, monitoring by TLC.

-

Neutralize carefully with a saturated aqueous solution of sodium bicarbonate and extract with an appropriate organic solvent.

-

Work-up and purify as described above.

-

Table 1: Comparison of Silyl Protecting Groups

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Key Features |

| Trimethylsilyl | TMS | Very Low | Low | Highly labile, limited use as a protecting group.[8] |

| Triethylsilyl | TES | Low | Moderate | More stable than TMS. |

| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate | High | Good balance of stability and reactivity.[6] |

| Triisopropylsilyl | TIPS | High | High | Very sterically hindered, highly stable. |

| tert-Butyldiphenylsilyl | TBDPS | High | High | Very stable to acid, removable with fluoride. |

Benzyl Ethers: Robust Protection with Specific Cleavage

Benzyl ethers (Bn) are a robust protecting group, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9] This makes them suitable for multi-step syntheses where harsh conditions may be employed.

Figure 2: General workflow for benzyl ether protection and deprotection.

Protocol 3: Benzylation of the Alcohol

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Protocol 4: Deprotection by Hydrogenolysis

Important Consideration: The pyridine nitrogen can act as a catalyst poison for palladium on carbon (Pd/C).[10] Therefore, higher catalyst loading or the use of additives may be necessary. Alternatively, other deprotection methods should be considered if hydrogenolysis proves inefficient.

-

Dissolve the benzyl-protected compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% Pd/C (10-20 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate to obtain the deprotected alcohol.

Alternative Deprotection Methods for Benzyl Ethers: If hydrogenolysis is problematic, consider using strong acids like HBr in acetic acid, provided the methoxy groups are stable to these conditions. Oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another option, particularly for p-methoxybenzyl (PMB) ethers.

Ester Protecting Groups: Facile Introduction and Base-Labile Cleavage

Esterification is a straightforward method to protect the primary alcohol. Acetyl (Ac) and pivaloyl (Piv) esters are common choices, offering different levels of steric hindrance and stability. Esters are generally stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

Figure 3: General workflow for ester protection and deprotection.

Protocol 5: Acetyl Protection

-

Dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (Et₃N, 1.5 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine/Et₃N), saturated aqueous sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify as needed.

Protocol 6: Pivaloyl Protection

For increased steric bulk and stability, the pivaloyl group is an excellent choice.

-

Follow the procedure for acetyl protection, substituting pivaloyl chloride (PivCl, 1.2 eq) for acetic anhydride. The reaction may require slightly longer reaction times or gentle heating.

Protocol 7: Deprotection of Ester Protecting Groups

-

Dissolve the ester-protected compound in a mixture of methanol and water.

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq).

-

Stir at room temperature and monitor the hydrolysis by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts to yield the deprotected alcohol.

Table 2: Summary of Recommended Protecting Group Strategies

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile |

| TBS Ether | TBSCl, Imidazole, DMF | TBAF, THF; or AcOH/H₂O | Stable to base, organometallics; labile to acid and fluoride. |

| Benzyl Ether | NaH, BnBr, THF | H₂/Pd-C (caution with pyridine); or strong acid | Stable to most acids and bases, and a wide range of redox reagents. |

| Acetyl Ester | Ac₂O, Pyridine/Et₃N, DMAP | K₂CO₃, MeOH/H₂O; or LiOH, THF/H₂O | Stable to mild acid; labile to base. |

| Pivaloyl Ester | PivCl, Pyridine/Et₃N, DMAP | K₂CO₃, MeOH/H₂O; or LiOH, THF/H₂O | More sterically hindered and stable than acetyl. |

Orthogonal Protection Strategies

In more complex syntheses, it may be necessary to employ multiple, orthogonally stable protecting groups.[11][12] For example, one could protect the primary alcohol as a TBS ether, which is stable to the basic conditions required for a subsequent reaction on another part of the molecule, and then selectively deprotect the TBS ether with fluoride without affecting other functional groups. The strategic combination of the protecting groups detailed in this note allows for a high degree of synthetic flexibility.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. By carefully considering the stability and reactivity of the chosen protecting group in the context of the substrate's inherent chemical properties, researchers can navigate multi-step synthetic sequences with precision and efficiency. Silyl ethers, benzyl ethers, and esters each offer a unique set of advantages, and the detailed protocols provided herein serve as a robust starting point for the development of tailored synthetic routes.

References

- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

Sajiki, H. Selective inhibition of catalytic hydrogenolysis of benzyl ethers with ammonia, pyridine or ammonium acetate. Tetrahedron Lett.1995 , 36 (20), 3465–3468. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.

-

Wikipedia. Silyl ether. [Link]

-

Stevens, E. benzyl ether cleavage. YouTube, 2018. [Link]

-

ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]

-

Organic Synthesis. Protecting Groups. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

AtlanChim Pharma. Science About O-Benzyl protecting groups. Atlanchim Pharma Scientific Letter, 2021 , 2-17. [Link]

-

Chemistry LibreTexts. Silylethers. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]

-

SynArchive. Protecting Groups List. [Link]

-

National Center for Biotechnology Information. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]

-

National Center for Biotechnology Information. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 1994.

-

ACS Publications. A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Which silyl or other 'common' protecting groups are stable to HI acidic media? [Link]

-

National Center for Biotechnology Information. Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. [Link]

-

ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

-

MDPI. Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

ResearchGate. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. [Link]

-

National Center for Biotechnology Information. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. PubMed. [Link]

-

ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]

-

ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

Bentham Science. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

-

ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link]

-

MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

-

Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

-

ResearchGate. SYNTHESIS OF (E)-5-(3,4-DIMETHOXYBENZYLIDENE)-3-METHYL-6,7-DIHYDROPYRROLO[1,2-a]THIENO[3,2-d]PYRIMIDIN-9(5H). [Link]

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. Protective Groups [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in Reactions of (5,6-Dimethoxypyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (5,6-Dimethoxypyridin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile building block. Due to its multiple reactive sites, achieving high regioselectivity can be challenging. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you control reaction outcomes and streamline your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Landscape

This section addresses fundamental questions about the inherent reactivity of this compound, providing the foundational knowledge needed to predict and control its chemical behavior.

Q1: What are the primary reactive sites on this compound and how do they compete?

A1: this compound possesses three primary types of reactive sites, leading to potential competition in many reactions:

-

Nucleophilic Centers: The pyridine nitrogen (N1) and the primary alcohol oxygen of the hydroxymethyl group (-CH₂OH) are both nucleophilic. This leads to a classic N- vs. O-alkylation or acylation challenge, a common issue for ambident nucleophiles in drug discovery.[1][2][3]

-

The Pyridine Ring (Aromatic Core): The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS), particularly at the C2, C4, and C6 positions.[4][5] However, the two electron-donating methoxy groups (-OCH₃) at C5 and C6 counteract this deactivation.

-

Acidic Protons: The proton of the hydroxymethyl group is readily removed by a base. Additionally, the C-H bond at the C4 position is the most activated on the ring for deprotonation (lithiation) due to the directing influence of the adjacent C5-methoxy group.[6][7]

Caption: Key reactive sites on this compound.

Q2: How do the substituents collectively influence electrophilic aromatic substitution (EAS)?

A2: The regiochemical outcome of EAS on this molecule is determined by the interplay of competing directing effects:

-

Pyridine Nitrogen: As a heterocyclic atom, it strongly deactivates the ortho (C2, C6) and para (C4) positions through inductive and resonance effects, directing incoming electrophiles to the meta positions (C3, C5).[4] Under strongly acidic conditions (e.g., nitration), the nitrogen is protonated, further deactivating the entire ring.[4]

-

Methoxy Groups (C5 & C6): These are powerful activating, ortho/para-directing groups. The C6-methoxy group directs to the C5 position (already substituted) and the C2 position. The C5-methoxy group directs to the C6 (substituted) and C4 positions.

-

Hydroxymethyl Group (C3): This is a deactivating, meta-directing group. It directs towards the C5 (substituted) and C2/C4 positions.

The Net Effect: The C4 position emerges as the most probable site for EAS. It is strongly activated by the C5-methoxy group (ortho) and less deactivated by the nitrogen (para) compared to the C2 position (ortho). The combined electron-donating ability of the methoxy groups can often overcome the ring's inherent deactivation to allow substitution at C4.

Q3: What factors determine N- vs. O-alkylation selectivity?

A3: The competition between the pyridine nitrogen and the hydroxymethyl oxygen is governed by several factors, consistent with Hard and Soft Acids and Bases (HSAB) theory and reaction kinetics.

-

Nature of the Electrophile: "Hard" electrophiles (e.g., silyl halides, acyl chlorides) with a high positive charge density preferentially react with the "hard" oxygen atom. "Softer" electrophiles (e.g., methyl iodide, benzyl bromide) have a greater tendency to react at the "softer," more polarizable nitrogen atom.

-

Base and Counter-ion: Deprotonation of the alcohol with a strong base (e.g., NaH) generates an alkoxide, a potent nucleophile, favoring O-alkylation. The choice of counter-ion (e.g., Li⁺, Na⁺, K⁺) can also influence selectivity through chelation.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation from the base, leaving a more "naked" and reactive alkoxide, which promotes O-alkylation. Polar protic solvents (e.g., ethanol) can hydrogen-bond with both nucleophilic sites, complicating selectivity.[3]

Section 2: Troubleshooting Guide

This section provides solutions to common experimental problems encountered when working with this compound.

Issue 1: Poor Selectivity in Alkylation/Acylation (Mixture of N- and O-Substituted Products)

-

Why is this happening? You are observing the inherent ambident nucleophilicity of the molecule.[1][2] Without proper control, both the pyridine nitrogen and the alcohol oxygen can attack the electrophile, leading to a difficult-to-separate mixture of isomers.

-

Solution A: Implement a Protecting Group Strategy. The most robust solution is to temporarily mask one of the nucleophilic sites. Protecting the primary alcohol is typically the most effective strategy.[8][9] A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is easily installed and can be removed under mild acidic conditions that are orthogonal to many other functional groups.[10]

-

Solution B: Optimize Reaction Conditions. If a protecting group-free synthesis is desired, careful optimization of reaction conditions is critical.

| Parameter | Condition for O-Selectivity | Condition for N-Selectivity | Rationale |

| Base | Strong, non-nucleophilic base (e.g., NaH, KHMDS) | Weaker, organic base (e.g., Et₃N, DIPEA) or no base | A strong base fully deprotonates the alcohol to form a highly nucleophilic alkoxide. Weaker bases do not form the alkoxide, leaving the more basic pyridine nitrogen as the primary nucleophile. |

| Solvent | Polar Aprotic (THF, DMF) | Non-polar (DCM, Toluene) | Polar aprotic solvents favor the formation and reactivity of the alkoxide. Non-polar solvents are less likely to support ionic intermediates, favoring neutral nucleophiles. |

| Temperature | Low to room temperature | Room to elevated temperature | O-alkylation of the alkoxide is often kinetically favored and rapid at low temperatures. N-alkylation may require more thermal energy. |

| Electrophile | Hard electrophiles (e.g., TBSCl, Ac₂O) | Soft electrophiles (e.g., MeI, BnBr) | Based on HSAB theory, hard electrophiles prefer the hard oxygen center, while soft electrophiles have a higher affinity for the softer nitrogen center.[11] |

graph TD {

A[Start: Alkylation Reaction] --> B{Observe Product Mixture};

B -- "Mixture of N- & O- isomers?" --> C{Yes};

B -- "Clean Single Isomer" --> D[Success: Proceed];

C --> E{Is Protecting Group strategy feasible?};

E -- "Yes" --> F[Protect -OH group (e.g., TBSCl)];

F --> G[Perform N-Alkylation];

G --> H[Deprotect -OH group];

H --> D;

E -- "No" --> I[Optimize Conditions];

I --> J["- Use strong base (NaH)

- Polar aprotic solvent (THF)

- Favors O-Alkylation "]; I --> K["- Use weak/no base

- Non-polar solvent (DCM)

Favors N-Alkylation "]; }

Caption: Troubleshooting workflow for N- vs. O-alkylation.

Issue 2: Low Yield or No Reaction in Electrophilic Aromatic Substitution (e.g., Bromination at C4)

-

Why is this happening? There are two likely causes:

-

Ring Deactivation: Despite the activating methoxy groups, the pyridine nitrogen's powerful deactivating effect can make the ring sluggish towards EAS, requiring harsh conditions that may degrade the starting material.[4]

-

Lewis Acid-Base Interaction: Many electrophilic reagents (or their catalysts, like FeCl₃ for chlorination) are Lewis acids. They can coordinate to the basic pyridine nitrogen, forming a pyridinium species that is even more deactivated towards EAS.

-

-

Solution: Use Milder Reagents and Control Acidity. Avoid strongly acidic conditions or strong Lewis acidic catalysts.

-

For bromination, use N-Bromosuccinimide (NBS) in a solvent like acetonitrile or DMF instead of Br₂ with a Lewis acid. NBS provides a source of electrophilic bromine under milder, neutral conditions.

-

For other substitutions, consider converting the pyridine to a pyridine-N-oxide. The N-oxide group is strongly activating and directs ortho and para. This would strongly favor substitution at C4. The N-oxide can then be removed via reduction (e.g., with PCl₃ or H₂/Pd).[12]

-

Issue 3: Incorrect Regioisomer or Poor Yields in C-H Functionalization via Lithiation

-

Why is this happening? Directed ortho-metalation (DoM) is highly sensitive to the directing group, base, temperature, and solvent.[6] While the C5-methoxy group is expected to direct lithiation to the C4 position, competitive deprotonation at other sites or decomposition can occur if conditions are not optimal. Using a base that is too strong or temperatures that are too high can lead to a loss of selectivity.

-

Solution: Implement a Rigorous Directed ortho-Metalation (DoM) Protocol. Precise control over reaction parameters is key to achieving high regioselectivity. The methoxy group is a well-established directing metalating group (DMG).[6][7]

Caption: Mechanism of C4-functionalization via DoM.

Section 3: Key Experimental Protocols

Protocol 1: Selective O-Protection with TBSCl

This protocol achieves near-quantitative protection of the hydroxymethyl group, enabling subsequent selective functionalization at the pyridine nitrogen or the aromatic ring.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM, ~0.2 M).

-

Addition of Base: Add imidazole (1.5 equiv.).

-

Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv.) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be used directly or purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBS-protected ether.

Protocol 2: Regioselective C4-Bromination with NBS

This protocol is designed to selectively install a bromine atom at the C4 position, creating a handle for cross-coupling reactions.

-

Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve in anhydrous acetonitrile (~0.1 M).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv.) in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor by LC-MS for the formation of the desired product.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the C4-bromo-substituted product.

Protocol 3: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol uses the C4-bromo derivative from Protocol 2 to form a new C-C bond, a cornerstone reaction in drug development.[13][14]

-

Setup: In a Schlenk flask under argon, combine the C4-bromo-pyridine derivative (1.0 equiv.), the desired arylboronic acid or ester (1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS. The choice of catalyst and base may need optimization depending on the boronic acid used.[15][16]

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

References

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]

-

Oakwood Chemical. * (5, 6-Dimethoxypyridin-3-yl)methanol, 1 gram*. [Link]

-

ACS Publications - Organic Letters. (2018). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]

-

ARKAT USA, Inc. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

-

Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

NIH - PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

ResearchGate. (1980). Photochemical methoxy/hydroxymethyl rearrangement in 3-methoxy-N-substituted-4-pyriclones. [Link]

-

Organic Synthesis. Protecting Groups. [Link]

-

PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]

-

ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]

-

PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. [Link]

-

PubMed Central. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

NIH - PMC. (2022). Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

-

Indian Academy of Sciences. (2020). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. [Link]

-

RSC Publishing. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

-